5-Iodo-2-methoxy-4-methylpyrimidine chemical properties
5-Iodo-2-methoxy-4-methylpyrimidine chemical properties
An In-depth Technical Guide to 5-Iodo-2-methoxy-4-methylpyrimidine: Synthesis, Characterization, and Reactivity Profile
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 5-iodo-2-methoxy-4-methylpyrimidine, a halogenated pyrimidine derivative with significant potential as a versatile building block in medicinal chemistry and materials science. While direct, extensive literature on this specific molecule is sparse, this document synthesizes information from analogous structures and established chemical principles to provide a robust framework for its synthesis, characterization, and prospective applications. We will delve into logical synthetic strategies, predictive chemical properties, and a thorough characterization workflow. This guide is intended for researchers, scientists, and professionals in drug development who are looking to leverage functionalized pyrimidine scaffolds in their work.
Introduction: The Pyrimidine Core in Modern Chemistry
The pyrimidine ring is a fundamental heterocyclic scaffold found in a vast array of biologically active molecules, including nucleic acids (cytosine, thymine, and uracil) and numerous pharmaceuticals. Its unique electronic properties and ability to participate in hydrogen bonding make it a privileged structure in drug design. The introduction of various functional groups onto the pyrimidine core allows for the fine-tuning of a molecule's steric, electronic, and pharmacokinetic properties. Specifically, the presence of a methoxy group at the 2-position, a methyl group at the 4-position, and an iodine atom at the 5-position creates a highly functionalized and reactive intermediate. The iodo-substituent is particularly valuable as it serves as a versatile handle for a wide range of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably in metal-catalyzed cross-coupling.
Physicochemical and Spectroscopic Properties (Predicted)
Due to the limited availability of experimental data for 5-iodo-2-methoxy-4-methylpyrimidine, the following properties are predicted based on its structure and data from analogous compounds.
| Property | Predicted Value/Characteristic | Rationale |
| Molecular Formula | C₆H₇IN₂O | Based on the chemical structure. |
| Molecular Weight | 250.04 g/mol | Calculated from the molecular formula. |
| Appearance | Likely a white to off-white solid | Similar to other small molecule pyrimidine derivatives. |
| Solubility | Expected to be soluble in common organic solvents (e.g., DCM, Chloroform, Ethyl Acetate) and sparingly soluble in water. | The presence of the polar pyrimidine ring and methoxy group is offset by the nonpolar methyl and iodo substituents. |
| ¹H NMR | Two singlets expected: one for the C4-methyl group (around δ 2.5 ppm) and one for the C2-methoxy group (around δ 4.0 ppm). A singlet for the C6-proton is also anticipated (likely downfield, > δ 8.0 ppm). | Chemical shifts are estimated based on the electronic environment of the protons. |
| ¹³C NMR | Six distinct carbon signals are expected, corresponding to the four pyrimidine ring carbons, the methyl carbon, and the methoxy carbon. The carbon bearing the iodine atom (C5) will likely appear in the range of δ 70-90 ppm. | The chemical shifts are influenced by the electronegativity of the substituents. |
| Mass Spectrometry (EI) | The molecular ion peak (M⁺) would be observed at m/z = 250. | Fragmentation patterns would likely involve the loss of methyl, methoxy, and iodine radicals. |
Proposed Synthetic Strategies
The synthesis of 5-iodo-2-methoxy-4-methylpyrimidine can be approached through several established methods for the functionalization of pyrimidine rings. A common and effective strategy involves the direct iodination of a pre-functionalized pyrimidine precursor.
Iodination of 2-methoxy-4-methylpyrimidine
The most direct route involves the electrophilic iodination of 2-methoxy-4-methylpyrimidine. This precursor can be synthesized from commercially available starting materials.
Step 1: Synthesis of 2-methoxy-4-methylpyrimidine
This can be achieved via the condensation of a 1,3-dicarbonyl compound with O-methylisourea.
Step 2: Iodination
The iodination of the resulting 2-methoxy-4-methylpyrimidine can be accomplished using N-iodosuccinimide (NIS) in an appropriate solvent like acetonitrile or dichloromethane. NIS is a mild and effective source of electrophilic iodine.
Caption: Proposed synthetic pathway for 5-Iodo-2-methoxy-4-methylpyrimidine.
Detailed Experimental Protocol (Proposed)
Materials:
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2-methoxy-4-methylpyrimidine
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N-Iodosuccinimide (NIS)
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Acetonitrile (anhydrous)
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Sodium thiosulfate solution (10% w/v)
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Brine
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Anhydrous magnesium sulfate
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Silica gel for column chromatography
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Hexanes and Ethyl Acetate for elution
Procedure:
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To a solution of 2-methoxy-4-methylpyrimidine (1.0 eq) in anhydrous acetonitrile, add N-iodosuccinimide (1.1 eq) portion-wise at room temperature.
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Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).
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Upon completion, quench the reaction by adding 10% aqueous sodium thiosulfate solution to consume any unreacted iodine.
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Extract the aqueous layer with ethyl acetate (3 x 50 mL).
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Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired 5-iodo-2-methoxy-4-methylpyrimidine.
Reactivity and Synthetic Applications
The chemical reactivity of 5-iodo-2-methoxy-4-methylpyrimidine is dominated by the presence of the iodo-substituent at the 5-position of the electron-deficient pyrimidine ring. This makes it an excellent substrate for a variety of metal-catalyzed cross-coupling reactions.
Suzuki-Miyaura Cross-Coupling
This reaction allows for the formation of a new carbon-carbon bond by coupling the iodopyrimidine with a boronic acid or boronate ester in the presence of a palladium catalyst and a base. This is a powerful tool for introducing aryl, heteroaryl, or alkyl groups at the 5-position.
Buchwald-Hartwig Amination
The iodo group can be displaced by a primary or secondary amine using a palladium catalyst and a suitable ligand to form a new carbon-nitrogen bond. This is a key reaction for the synthesis of various amino-substituted pyrimidines, which are common motifs in pharmacologically active compounds.
Sonogashira Coupling
This reaction involves the coupling of the iodopyrimidine with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. This method is used to introduce alkynyl moieties, which can serve as versatile handles for further transformations or as part of a final target structure.
Caption: Key cross-coupling reactions utilizing 5-Iodo-2-methoxy-4-methylpyrimidine.
Characterization Workflow
A rigorous characterization workflow is essential to confirm the identity and purity of the synthesized 5-iodo-2-methoxy-4-methylpyrimidine.
Caption: A comprehensive workflow for the characterization of 5-Iodo-2-methoxy-4-methylpyrimidine.
Safety and Handling
As with any halogenated organic compound, 5-iodo-2-methoxy-4-methylpyrimidine should be handled with appropriate safety precautions.
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Personal Protective Equipment (PPE): Wear a lab coat, safety glasses, and chemical-resistant gloves.
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Handling: Handle in a well-ventilated fume hood to avoid inhalation of any dust or vapors.
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Storage: Store in a cool, dry place away from light and incompatible materials such as strong oxidizing agents.
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Disposal: Dispose of chemical waste in accordance with local regulations.
Conclusion
5-Iodo-2-methoxy-4-methylpyrimidine represents a highly valuable and versatile building block for organic synthesis, particularly in the field of medicinal chemistry. While direct experimental data on this compound is not extensively published, its synthesis can be readily achieved through established iodination protocols. The true synthetic utility of this molecule lies in its capacity to undergo a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse functionalities at the 5-position of the pyrimidine ring. This guide provides a foundational understanding of its predicted properties, a reliable synthetic route, and a roadmap for its application in the synthesis of more complex molecular architectures. Researchers and drug development professionals can leverage this information to accelerate their discovery programs.
References
Due to the limited specific literature on 5-Iodo-2-methoxy-4-methylpyrimidine, the references below provide authoritative information on the general principles and methodologies discussed in this guide.
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Pyrimidine Chemistry: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley. [Link]
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Suzuki-Miyaura Cross-Coupling: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
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Buchwald-Hartwig Amination: Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534–1544. [Link]
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Sonogashira Coupling: Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]
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Purification by Column Chromatography: Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923–2925. [Link]
